Comparative Basicity: pKa Analysis of 4-Chloro-3-fluoropyridine-2-methanamine vs. Mono-Halogenated Analogs
The basicity of the amine group, as indicated by the predicted pKa of its conjugate acid, differs significantly between 4-Chloro-3-fluoropyridine-2-methanamine and its mono-halogenated analogs. The target compound exhibits a predicted pKa of 7.99 ± 0.50 , while 3-fluoropyridine-2-methanamine (CAS 312904-51-1) and 4-chloropyridine-2-methanamine (CAS 180748-30-5) have predicted pKa values of approximately 5.92 and 7.75, respectively [1]. This difference in basicity influences protonation state at physiological pH, which can affect solubility, membrane permeability, and target binding interactions.
| Evidence Dimension | Basicity (Predicted pKa of Conjugate Acid) |
|---|---|
| Target Compound Data | 7.99 ± 0.50 |
| Comparator Or Baseline | 3-Fluoropyridine-2-methanamine: ~5.92; 4-Chloropyridine-2-methanamine: ~7.75 |
| Quantified Difference | Target compound is less basic than 4-chloropyridine-2-methanamine but more basic than 3-fluoropyridine-2-methanamine by approximately 0.24 and 2.07 pKa units, respectively. |
| Conditions | Predicted values at 25°C |
Why This Matters
Altered pKa can directly impact the compound's behavior in biological assays and its suitability as a building block for specific target engagement, making the 4-chloro-3-fluoro substitution pattern a deliberate choice over mono-halogenated alternatives.
- [1] PubChem. (n.d.). 3-Fluoropyridine-2-methanamine (CAS 312904-51-1) - Predicted pKa. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
